2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one
CAS No.:
Cat. No.: VC15957221
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O |
|---|---|
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 2-ethyl-3H-pyrido[2,3-h]quinazolin-4-one |
| Standard InChI | InChI=1S/C13H11N3O/c1-2-11-15-12-8-4-3-7-14-10(8)6-5-9(12)13(17)16-11/h3-7H,2H2,1H3,(H,15,16,17) |
| Standard InChI Key | MOAUZOXSWSJLKH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s backbone consists of a quinazolin-4(1H)-one system fused with a pyridine ring at the 2,3-positions (Figure 1). The quinazolinone moiety comprises a benzodiazepine-like structure with a ketone group at position 4, while the pyrido fusion introduces an additional nitrogen atom at position 8, enhancing electron-deficient characteristics. The ethyl group at position 2 contributes to steric bulk and modulates electronic effects.
Table 1: Key Structural Features of 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one
Spectroscopic Characterization
While experimental NMR data for this specific compound are unavailable, analogous quinazolin-4(1H)-ones exhibit distinct signals in <sup>1</sup>H and <sup>13</sup>C NMR spectra. For instance, 3-(4-methoxybenzyl)quinazolin-4(3H)-one ( , compound 4d) shows aromatic protons between δ 6.88–8.33 ppm and a methoxy singlet at δ 3.79 ppm . The ethyl group in 2-Ethylquinazolin-4(1H)-one ( ) produces a triplet for the CH₂CH₃ group (δ ~1.2–1.5 ppm) and a quartet for the adjacent CH₂ (δ ~2.4–2.8 ppm) . These patterns suggest that the pyrido fusion would deshield adjacent protons, shifting aromatic signals upfield.
Synthetic Strategies
Copper-Catalyzed Isocyanide-Based Synthesis
Adapting methodologies from J. Org. Chem. 2020 , a plausible route involves reacting ethyl 2-isocyanobenzoate (1a) with a pyrido-containing amine under Cu(II) acetate catalysis (General Procedure 2 ).
Table 2: Proposed Synthesis Conditions
The reaction mechanism likely proceeds via isocyanide insertion into a copper-amide intermediate, followed by cyclization to form the tricyclic core. Yield optimization would require screening solvents and bases, as demonstrated in entries 1–17 of Table 1 .
Alternative Pathways
Physicochemical Properties
Computed Descriptors
Extrapolating from PubChem data for 2-Ethylquinazolin-4(1H)-one ( ):
-
XLogP3: Estimated ~1.5 (higher than 1.2 for non-fused analog due to pyrido hydrophobicity).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume